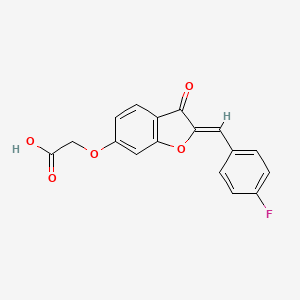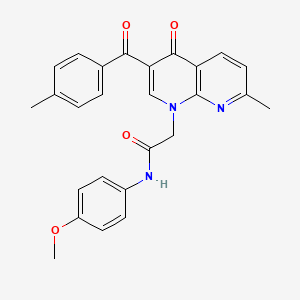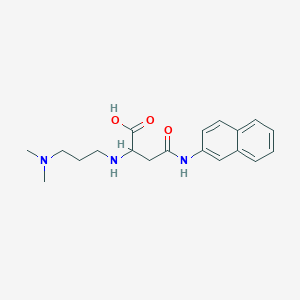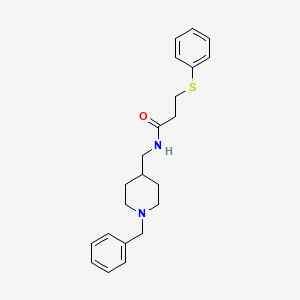
3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “2-ethylphenyl” and “4-fluorobenzyl” parts suggest substitutions at certain positions of the triazine ring .
Molecular Structure Analysis
The molecular structure would likely consist of a triazine ring, with the “2-ethylphenyl” and “4-fluorobenzyl” groups attached at the 3 and 6 positions, respectively. The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis
Triazines are known to undergo a variety of chemical reactions, including electrophilic substitutions and nucleophilic additions. The presence of the “2-ethylphenyl” and “4-fluorobenzyl” groups may influence the reactivity of the triazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the nature of the substituents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on fluorine-containing triazine derivatives reveals their synthesis through various chemical reactions, focusing on creating compounds with potential antibacterial, antifungal, and anticancer properties. For instance, Holla et al. (2003) discuss the synthesis of new biologically active molecules using 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones, highlighting their promising antibacterial activity (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, indicating the potential of such compounds in medical applications (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Biological Activities
The antimicrobial and anticancer activities of fluorine-containing 1,2,4-triazine derivatives are of significant interest. Makki et al. (2018) synthesized novel fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moiety and evaluated them as antioxidants, demonstrating that fluorinated α-amino phosphonic acids were more active than other synthesized systems (Makki, M., Abdel-Rahman, R. M., & Alharbi, A. S., 2018). Additionally, Bawazir and Abdel-Rahman (2018) focused on the antimicrobial activity of fluorine substitutedamino compounds, finding that those containing both nitro and fluorine elements exhibited high activity (Bawazir, W. A., & Abdel-Rahman, R. M., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-ethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-2-13-5-3-4-6-15(13)20-18-21-17(24)16(22-23-18)11-12-7-9-14(19)10-8-12/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEIAEVAUQJQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2512830.png)




![7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2512838.png)
![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2512839.png)
![2-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2512840.png)

![N-[[1-[[2-(Aminomethyl)spiro[2.3]hexan-2-yl]methyl]triazol-4-yl]methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2512847.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2512848.png)
